molecular formula C12H13NO2 B12626323 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid CAS No. 919288-17-8

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid

Cat. No.: B12626323
CAS No.: 919288-17-8
M. Wt: 203.24 g/mol
InChI Key: YDSXYUALWWNMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid typically involves the construction of the azabicyclo[31One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form the azabicyclo[3.1.0]hexane scaffold . This process is advantageous due to its mild conditions and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is unique due to its specific bicyclic structure and the presence of the benzoic acid moiety. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Biological Activity

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

The compound this compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its unique pharmacological properties. The synthesis of this compound typically involves the construction of the azabicyclo framework followed by functionalization to introduce the benzoic acid moiety.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the azabicyclo[3.1.0]hexane framework. For instance, a series of derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma) cells.

Key Findings:

  • IC50 Values : The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM across different cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : Treatment with these compounds resulted in cell cycle arrest and apoptosis induction, particularly noted by an increase in cells in the SubG1 phase, which is indicative of apoptotic events .
  • Morphological Changes : Confocal microscopy revealed that actin filaments were disrupted in treated HeLa cells, leading to alterations in cell motility and morphology .

Receptor Interactions

The azabicyclo[3.1.0]hexane derivatives have also been studied for their interactions with various receptors, particularly opioid receptors.

Opioid Receptor Activity:

  • A study focusing on 3-azabicyclo[3.1.0]hexane compounds demonstrated their potential as μ-opioid receptor ligands with high binding affinities in the picomolar range . These compounds were designed for therapeutic applications such as treating pruritus in veterinary medicine.

Case Study 1: Antitumor Efficacy

In a recent evaluation, several analogs of this compound were tested for their effects on HeLa and CT26 cells:

  • Compound 4e showed a dramatic reduction in live cell counts from 89% to approximately 15% after treatment, underscoring its potent cytotoxic effects .
  • Cell Cycle Analysis : Flow cytometry results indicated that these compounds not only induced apoptosis but also inhibited cell cycle progression .

Case Study 2: Opioid Receptor Binding

In another study focused on receptor binding:

  • The SAR (Structure-Activity Relationship) analysis revealed that modifications to the azabicyclo structure could enhance selectivity for μ-opioid receptors over δ and κ subtypes, suggesting potential for developing targeted analgesics .

Data Summary Table

CompoundCell LineIC50 (μM)Mechanism of ActionMorphological Changes
4eHeLa15ApoptosisActin disruption
4gCT2617Cell cycle arrestReduced motility
4dHeLa46ApoptosisFilopodia reduction

Properties

CAS No.

919288-17-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

YDSXYUALWWNMQW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.